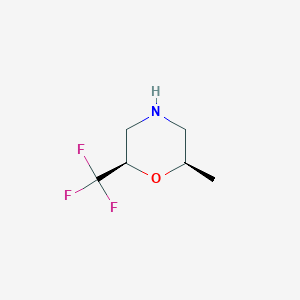

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine

Description

Properties

Molecular Formula |

C6H10F3NO |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine |

InChI |

InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 |

InChI Key |

BPVZRPRBZRIGRK-RFZPGFLSSA-N |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)C(F)(F)F |

Canonical SMILES |

CC1CNCC(O1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Chiral Precursors

The synthesis of (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine generally involves the use of chiral starting materials or chiral catalysts to control stereochemistry at the 2- and 6-positions of the morpholine ring.

- Starting Materials: Chiral amino alcohols or chiral epoxides bearing trifluoromethyl substituents are common precursors.

- Key Step: Ring closure to form the morpholine ring is typically achieved by intramolecular nucleophilic substitution or cyclization reactions under controlled conditions to preserve stereochemistry.

Catalytic Asymmetric Hydrogenation and Cyclization

- Some methods employ catalytic asymmetric hydrogenation of unsaturated precursors followed by cyclization to form the morpholine ring with the desired stereochemistry.

- Catalysts such as chiral rhodium or ruthenium complexes have been reported to facilitate high enantioselectivity.

- Reaction conditions are optimized to balance yield and stereoselectivity, often involving mild temperatures (around 25 °C) and solvents like ethyl acetate or mixtures with heptane.

Use of Alkene Precursors and General Procedure B

- According to detailed synthetic procedures, alkenes substituted with trifluoromethyl groups undergo cyclization using general procedure B, which involves reaction in ethyl acetate as a cosolvent at ambient temperature.

- Purification is typically performed by column chromatography on silica gel, yielding the target compound in moderate to high yields (45–89%) with diastereomeric ratios close to 1:1 or better depending on substrate and conditions.

Salt Formation for Stability

- The free base morpholine derivative is often converted to its hydrochloride salt to improve stability, handling, and storage.

- This salt formation is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by filtration and drying under vacuum.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Chiral amino alcohols, trifluoromethyl-substituted alkenes |

| Key Reaction Type | Intramolecular cyclization, asymmetric hydrogenation |

| Catalysts Used | Chiral Rh, Ru complexes (for asymmetric hydrogenation) |

| Solvents | Ethyl acetate, n-heptane mixtures |

| Temperature | Typically 25 °C to 100 °C depending on step |

| Purification | Silica gel column chromatography |

| Yield Range | 45% to 89% depending on substrate and conditions |

| Diastereomeric Ratio (d.r.) | Approximately 1:1 to 5:1 depending on method |

| Salt Formation | Hydrochloride salt via HCl treatment |

| Storage Conditions | Cool, dry place for long-term storage |

Research Findings and Notes

- The stereochemistry of the morpholine ring is critical for biological activity; thus, methods emphasize stereocontrol during synthesis.

- The trifluoromethyl group is introduced early in the synthesis, often via trifluoromethylated alkene intermediates, which then undergo cyclization.

- Diastereomeric mixtures are sometimes formed but can be separated by chromatographic techniques or controlled by reaction conditions to favor the (2R,6R) isomer.

- The compound is typically isolated as a hydrochloride salt to enhance stability and facilitate handling in further applications.

- The synthetic routes are scalable and adaptable for industrial applications, as indicated by patent literature describing related morpholine derivatives with trifluoromethyl substituents.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: N-substituted morpholines

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group can enhance binding affinity and selectivity towards certain biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features can be leveraged to design molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes and bind to target proteins or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

(2S,6S)-HNK

- Activity : The (2S,6S)-stereoisomer of HNK shows significantly weaker antidepressant effects compared to (2R,6R)-HNK, highlighting the importance of stereochemistry in biological activity .

- Mechanism : Both isomers share weak NMDA receptor affinity, but (2R,6R)-HNK uniquely activates AMPAR, which is critical for its therapeutic effects .

Ethyl (2S,6R)-6-Methylmorpholine-2-carboxylate

- Structure : Differs by a carboxylate ester group at the 2-position and a methyl group at the 6-position (CAS: 87439-10-9) .

- Applications : Primarily used as a synthetic intermediate rather than a therapeutic agent. Its stereochemistry (2S,6R) results in distinct physicochemical properties, such as altered solubility and metabolic stability compared to (2R,6R)-HNK .

Trifluoromethyl-Substituted Morpholine Derivatives

2,2,6-Trimethyl-6-(Trifluoromethyl)morpholine (CAS: 1803610-13-0)

- Applications: Limited data exist, but its synthesis is likely more complex due to multiple substituents, impacting scalability for pharmaceutical use .

2-Methyl-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

Piperidine and Morpholine Analogues

(2R,6R)-2-Methyl-6-prop-1-enyl-piperidine (Pinidine)

(2R,6R)-6-(Iodomethyl)oxane-2-carboxylate

Pharmacological Activity

Biological Activity

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is a morpholine derivative notable for its unique structural features, including a trifluoromethyl group at the 6-position and a methyl group at the 2-position. This compound has gained significant attention in medicinal chemistry due to its enhanced biological activity and potential therapeutic applications, particularly as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2) .

- Molecular Formula : C7H10F3N

- Molecular Weight : Approximately 181.16 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, which are advantageous for drug development .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and bind to target proteins or receptors, thereby modulating their activity. This mechanism is crucial for its role as a negative allosteric modulator of mGluR2, which is implicated in various neurological disorders .

1. Negative Allosteric Modulation

Research indicates that this compound acts as a negative allosteric modulator of mGluR2. This property is significant for developing therapeutics aimed at treating conditions such as anxiety, depression, and schizophrenia .

2. Selectivity and Potency

The compound exhibits high selectivity and potency towards mGluR2 receptors, with an inhibition constant (IC50) reported at approximately 9.6 nM. This selectivity is essential for minimizing side effects associated with broader receptor interactions .

3. Impact on Drug Development

The unique structural features of this morpholine derivative contribute to its favorable pharmacokinetic properties, including enhanced solubility and reduced permeability glycoprotein efflux, making it an attractive candidate for further pharmacological studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine | Stereoisomer with opposite configurations | Different biological activity profile |

| (3R,5S)-3-methyl-5-(trifluoromethyl)piperidine | Piperidine ring instead of morpholine | Potentially different receptor interactions |

| 4-(Trifluoromethyl)aniline | Aromatic amine with trifluoromethyl group | Different reactivity patterns due to aromaticity |

The comparison highlights the distinctiveness of this compound due to its specific stereochemistry and functional groups that enhance its biological activity while maintaining favorable physicochemical properties .

Case Studies

Recent studies have further elucidated the compound's mechanism and potential applications:

- Study on mGluR2 Modulation : A study demonstrated that modifications to the structure of this compound can significantly alter its binding affinity and biological activity. Variations in substituents on the morpholine ring were shown to impact solubility and permeability characteristics crucial for therapeutic efficacy .

- Toxicological Assessment : Investigations into the toxicological profile indicated that while certain analogs exhibited Ames positivity indicating potential mutagenicity, this compound showed a favorable safety profile with no significant toxic effects observed in preliminary assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using tetrachloromonospirophosphazene intermediates in tetrahydrofuran (THF) with carbazolyldiamine derivatives. Column chromatography (silica gel) is critical for isolating enantiomerically pure products . Stereochemical control is achieved by optimizing reaction times (3 days at room temperature) and using triethylamine (Et₃N) to neutralize HCl byproducts . X-ray crystallography (Supplementary Information in ) and chiral HPLC are recommended to confirm stereochemistry.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm trifluoromethyl group integration and NMR for morpholine ring protons.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS (as in ) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for analogous phosphazene derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in enantiomeric excess (ee) measurements between synthetic batches?

- Methodological Answer : Discrepancies in ee often arise from incomplete chiral separation or kinetic resolution during synthesis. To address this:

- Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) for HPLC analysis.

- Dynamic Kinetic Resolution : Adjust reaction temperatures and catalysts (e.g., palladium or enzyme-mediated systems) to favor one enantiomer, as seen in related morpholine derivatives .

- Statistical Analysis : Apply multivariate regression to correlate reaction conditions (e.g., solvent polarity, temperature) with ee outcomes .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances hydrolytic stability but may reduce basicity of the morpholine nitrogen.

- Experimental Design :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC.

- Degradation Pathways : Identify byproducts (e.g., ring-opened amines or fluorinated alcohols) using HRMS and NMR .

- Key Findings : Analogous fluorinated phenols (e.g., 2-(trifluoromethyl)phenol ) show stability in acidic conditions but degrade in basic media due to nucleophilic attack.

Q. What computational models predict the compound’s physicochemical properties (e.g., logP, solubility) for drug discovery applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like Schrödinger Suite to model solvation free energy and partition coefficients.

- Machine Learning : Train models on datasets of fluorinated morpholines (e.g., 4-dodecylmorpholine ) to predict logP and solubility.

- Validation : Compare predicted vs. experimental values for related compounds (e.g., 2,3,6-trifluorophenylboronic acid ) to refine algorithms .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies?

- Resolution : Variations arise from impurities or polymorphic forms.

- Reproducibility Steps :

Recrystallize the compound from hexane/ethyl acetate mixtures.

Use differential scanning calorimetry (DSC) to detect polymorph transitions.

Cross-reference with X-ray data to confirm crystalline phase consistency .

Tables of Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.